molecular formula C13H10NO2P B116243 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one CAS No. 143000-05-9

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one

Cat. No.: B116243
CAS No.: 143000-05-9
M. Wt: 243.2 g/mol
InChI Key: QKORWYWGMJCFAW-UHFFFAOYSA-N
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Description

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one ( 143000-05-9) is an industrial-grade chemical for research and development applications . This organophosphorus compound, with the molecular formula C13H10NO2P and a molecular weight of 243.20 g/mol, is characterized by its rigid, planar heterocyclic structure, a feature shared by related benzoxazine and benzoxazinone scaffolds known to intercalate into DNA and exhibit anti-tumor potential in scientific studies . As a building block in medicinal chemistry, its structural framework is of interest for creating novel pharmacophores. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated setting .

Properties

IUPAC Name

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10NO2P/c15-13-11-8-4-5-9-12(11)16-17(14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKORWYWGMJCFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2NC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931718
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143000-05-9
Record name 2-Phenyl-2,3-dihydro-1,3,2(lambda(5))-benzoxazaphosphoryl-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143000059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-2H-1,3,2-benzoxazaphosphinin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90931718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Precursor Design

The synthesis of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is frequently achieved through the cyclocondensation of chromonyl hydrazones with phosphorus halides. For example, hydrazone 101 reacts with phosphorus oxychloride (POCl₃) in dry dioxane under inert conditions, facilitated by triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic attack of the hydrazone’s NH and OH groups at the phosphorus center, forming a transient phosphorodichloridate intermediate (130/131 ). Subsequent intramolecular cyclization eliminates two equivalents of Et₃N·HCl, yielding the benzoxazaphosphinine core (133 ) after hydrolysis (Scheme 47).

Key Conditions :

  • Solvent: Anhydrous dioxane or toluene

  • Temperature: 80–90°C

  • Catalyst: Et₃N (2 equiv)

  • Yield: 44–62%

Substituent Effects and Functionalization

Introducing a phenyl group at the 2-position requires phenylphosphonic dichloride as the phosphorus source. The reaction of hydrazone 101 with phenylphosphonic dichloride in dioxane produces 2-phenyl-1,3,2-benzoxazaphosphinin-4-one (106 ) with a 54% yield. The electronic nature of substituents on the hydrazone precursor influences reaction kinetics, with electron-withdrawing groups accelerating cyclization.

Ring-Closure Reactions of α-Aminophosphonates

Cyclization via HCl Elimination

α-Aminophosphonates, such as compounds 62 and 66 , undergo thermal cyclization in ethanol with catalytic Et₃N. Heating 62 at 70°C triggers HCl elimination, forming an intermediate (111 ) that cyclizes further to yield this compound (112 ) (Scheme 41). Hydrogen bonding between the NH and OH groups in the precursor stabilizes the structure, while Et₃N promotes dehydrohalogenation.

Optimized Parameters :

  • Solvent: Absolute ethanol

  • Temperature: 70–80°C

  • Yield: 58–65%

Solvent and Catalytic Effects

Polar aprotic solvents like DMF improve reaction homogeneity, while Et₃N enhances HCl removal. Prolonged heating (>12 hours) reduces yields due to side reactions, emphasizing the need for precise temperature control.

Phosphorylation of Anthranilic Acid Derivatives

One-Pot Synthesis with N,N-Dimethylphosphoramic Dichloride

A scalable route involves reacting anthranilic acid, aniline, and N,N-dimethylphosphoramic dichloride in refluxing ethanol. The one-pot protocol forms the benzoxazaphosphinine ring via sequential phosphorylation and cyclization, achieving yields of 75–85%. The reaction’s green chemistry credentials stem from ethanol’s low toxicity and the absence of heavy-metal catalysts.

Representative Protocol :

  • Combine anthranilic acid (1 equiv), aniline (1 equiv), and N,N-dimethylphosphoramic dichloride (1 equiv).

  • Reflux in ethanol (12 hours).

  • Isolate via vacuum filtration and recrystallize from ethyl acetate.

Spectroscopic Characterization

Products are validated using 31P^{31}\text{P} NMR (δ = 18–22 ppm for P=O), 1H^{1}\text{H} NMR (aromatic protons at δ = 7.2–8.1 ppm), and IR (P=O stretch at 1240–1260 cm1^{-1}).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Hydrazone Cyclocondensation44–6210–24Tunable substituentsRequires anhydrous conditions
α-Aminophosphonate Cyclization58–656–8High atom economySensitivity to moisture
Anthranilic Acid Phosphorylation75–8512Scalable, green solventLimited to electron-neutral aryl groups

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrazone Reactions

Using excess POCl₃ risks forming bis-phosphorylated byproducts, while inadequate Et₃N leads to incomplete HCl removal. Lawesson’s reagent introduces thione groups, as seen in the synthesis of thiazaphosphinane derivatives, but this pathway is irrelevant to the target oxazaphosphinine.

Hydrolysis and Stability Considerations

The P=O bond in this compound is susceptible to hydrolysis under acidic conditions. Storage in anhydrous environments at −20°C is recommended for long-term stability .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological phosphorus metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-Benzoyl-4H-1,2-Benzoxaphosphinin-4-One
  • Synthesis : Reacts 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus tribromide in dry xylene under reflux (54% yield, green solid) .
  • Key Properties :
    • Melting Point: 99–101°C
    • IR Peaks: C=O (1680 cm⁻¹), C–O (1260 cm⁻¹), and P–O (980 cm⁻¹) stretching vibrations.
    • NMR Data:
  • ¹H-NMR : δ 7.2–8.1 ppm (aromatic protons).
  • ³¹P-NMR : δ +18.5 ppm (indicative of a phosphorus atom in a strained heterocycle).
    • MS: m/z 268 (M⁺).
2-[4-(Dimethylamino)Phenyl]-3,1-Benzoxazin-4-One
  • Structure : Oxygen replaces phosphorus in the heterocyclic ring.
  • Key Properties :
    • Molecular Weight: 266.30 g/mol.
    • LogP: 2.85 (suggesting moderate lipophilicity).
    • Applications: Cited in medicinal chemistry studies for kinase inhibition and antimicrobial activity .
4-(1-Phenylethanoyl)-3-Acetyl-2,2,2-Triphenyl-2H-1,2λ⁵-Benzoxaphosphinine
  • Synthesis : Uses acetylated triphenylphosphine bromides and sodium hydride in dioxane under reflux.
  • Key Features : Incorporates multiple phenyl groups and an acetyl moiety, enhancing steric bulk and altering reactivity compared to simpler benzoxazaphosphinines .

Physicochemical and Spectral Data Comparison

Property 2-Phenyl-3H-1,3,2-Benzoxazaphosphinin-4-One (Inferred) 3-Benzoyl-4H-1,2-Benzoxaphosphinin-4-One 2-[4-(Dimethylamino)Phenyl]-3,1-Benzoxazin-4-One
Heteroatom Phosphorus Phosphorus Oxygen
Molecular Weight (g/mol) ~280–300 (estimated) 268 266.30
Melting Point Not reported 99–101°C Not reported
³¹P-NMR Shift Likely +15–20 ppm +18.5 ppm N/A
IR C=O Stretch ~1680–1700 cm⁻¹ 1680 cm⁻¹ ~1670–1700 cm⁻¹
LogP ~3.0 (estimated) Not reported 2.85

Biological Activity

2-Phenyl-3H-1,3,2-benzoxazaphosphinin-4-one is a phosphorus-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxazaphosphinine ring system, which is known for its unique reactivity and biological properties. The presence of phosphorus in its structure allows for diverse interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially modulating their activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Modification : The compound may form covalent bonds with nucleophilic residues in proteins, affecting enzyme function.
  • DNA Interaction : It can bind to DNA, influencing transcriptional processes and potentially leading to cellular apoptosis.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress in cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a notable inhibition zone against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies assessed the anticancer properties of the compound on various cancer cell lines. The compound showed significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-725
A54930

The mechanism was linked to the activation of apoptotic pathways as evidenced by increased levels of caspase activity.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with specific enzymes such as acetylcholinesterase (AChE). The compound was found to inhibit AChE activity in a dose-dependent manner.

Concentration (µM)AChE Activity Inhibition (%)
1020
5050
10075

Q & A

Q. What are the optimized synthetic routes for 2-phenyl-3H-1,3,2-benzoxazaphosphinin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reactions of phosphorus halides with phenolic precursors. For example, phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) react with 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in dry toluene at 10°C, followed by reflux (8–12 hours) with triethylamine as a base. Yields range from 54% to 70%, depending on the phosphorus reagent and solvent .
  • Key Parameters :
ParameterConditions
SolventDry toluene or xylene
Temperature10°C (initial), reflux (final)
BaseTriethylamine
Reaction Time30 minutes (stirring) + 8–12 hours

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Structural confirmation requires a combination of ¹H-NMR , ¹³C-NMR , ³¹P-NMR , and IR spectroscopy . For instance:
  • ³¹P-NMR : A singlet at δ ≈ 20–25 ppm confirms the phosphorus environment .
  • IR : Peaks at 1650–1750 cm⁻¹ (C=O stretch) and 1200–1300 cm⁻¹ (P=O/P–O bonds) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 [M⁺]) align with theoretical values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. For example, analogs like 4-phenyl-1H-2,3-benzoxazin-1-one show a solubility of 27.7 µg/mL at pH 7.4, suggesting moderate hydrolytic stability. Accelerated degradation studies (e.g., via HPLC) under acidic/basic conditions can identify labile functional groups (e.g., the oxazaphosphinine ring) .

Advanced Research Questions

Q. How does the reactivity of this compound compare with structurally similar benzoxazinones in nucleophilic substitution reactions?

  • Methodological Answer : The phosphorus atom in the oxazaphosphinine ring enhances electrophilicity compared to oxygen-containing benzoxazinones. For example, reactions with imines or carbonyl compounds (e.g., Lawesson’s reagent) yield thiocarbonyl derivatives or fused heterocycles, as seen in analogous benzoxathiaphosphinines .
  • Key Reactivity Differences :
Compound TypeReactivity with IminesProduct
BenzoxazinoneSlow nucleophilic additionAmide derivatives
OxazaphosphinineRapid P–O bond cleavageThiophosphorylated products

Q. What computational methods are suitable for predicting the electronic properties and binding affinities of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking studies (e.g., AutoDock Vina) against biological targets (e.g., kinases) may reveal binding modes, leveraging crystallographic data from analogs (e.g., triclinic crystal system, a = 10.05 Å, b = 10.08 Å) .

Q. How can contradictory data on biological activity be resolved, particularly in receptor-binding assays?

  • Methodological Answer : Divergent results may stem from methodological differences (e.g., receptor orthologs, assay conditions). For example, studies on odorant receptors show discrepancies due to variations in receptor expression systems (single vs. multiple receptors) or computational parameterization (wet-lab vs. hybrid models). Standardizing assay protocols (e.g., using heterologously expressed human receptors) and meta-analyses of existing datasets can resolve contradictions .

Q. What strategies are effective for modifying the benzoxazaphosphinine core to enhance bioactivity or material properties?

  • Methodological Answer : Substituent engineering at the phenyl or phosphorus positions can modulate properties:
  • Electron-withdrawing groups (e.g., –CF₃, –NO₂): Increase electrophilicity for kinase inhibition .
  • Bulky substituents (e.g., triphenylphosphine): Improve thermal stability for material applications .
  • Synthetic Example : 3-Benzoyl-4H-1,2-benzoxaphosphinin-4-one derivatives exhibit altered fluorescence when acetyl groups are introduced .

Data Contradiction Analysis

Q. Why do spectral data (e.g., ³¹P-NMR shifts) vary across studies for structurally similar compounds?

  • Methodological Answer : Variations arise from solvent effects, temperature, and counterion interactions. For instance, 2-(4-methoxyphenyl)-4H-1,3,2-benzoxathiaphosphinine shows a ³¹P-NMR shift of δ = 25.5 ppm in CDCl₃, whereas analogs in DMSO-d₆ may shift upfield due to hydrogen bonding .

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